molecular formula C11H10F3N3O2 B13046723 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one

2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one

Cat. No.: B13046723
M. Wt: 273.21 g/mol
InChI Key: QRRVSKGTMSFSRJ-UHFFFAOYSA-N
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Description

2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. The compound consists of a benzofuro[3,2-D]pyrimidine core with an amino group at position 2 and a trifluoromethyl group at position 8. This structure imparts distinct chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-amino-4-(trifluoromethyl)phenol with suitable reagents can lead to the formation of the desired benzofuro[3,2-D]pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(trifluoromethyl)phenol: A precursor in the synthesis of the target compound.

    Benzofuro[3,2-D]pyrimidine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The presence of both an amino group and a trifluoromethyl group in 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one imparts unique chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C11H10F3N3O2

Molecular Weight

273.21 g/mol

IUPAC Name

2-amino-8-(trifluoromethyl)-6,7,8,9-tetrahydro-3H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H10F3N3O2/c12-11(13,14)4-1-2-6-5(3-4)7-8(19-6)9(18)17-10(15)16-7/h4H,1-3H2,(H3,15,16,17,18)

InChI Key

QRRVSKGTMSFSRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(F)(F)F)C3=C(O2)C(=O)NC(=N3)N

Origin of Product

United States

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